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Introduction

NDI-091143 is a potent, cell-permeable, allosteric inhibitor of ATP-citrate lyase (ACLY).[1][2]
ACLY is a crucial enzyme that links carbohydrate and lipid metabolism by catalyzing the
conversion of citrate into acetyl-CoA in the cytoplasm. This acetyl-CoA is a fundamental
building block for the de novo biosynthesis of fatty acids and cholesterol and also serves as the
acetyl donor for histone acetylation, thereby influencing gene expression.[3][4][5] NDI-091143
binds to a hydrophobic cavity near the citrate-binding site of ACLY, inducing a conformational
change that indirectly blocks substrate binding.[1][2][6] Its high affinity and allosteric
mechanism of action make it a valuable tool for studying the roles of ACLY in various cellular
processes, including cancer cell proliferation, lipid metabolism, and inflammation.[7]

These application notes provide detailed protocols for the use of NDI-091143 in cell culture to
investigate its effects on cell growth, target engagement, and downstream metabolic pathways.

Data Presentation

Table 1: In Vitro Activity of NDI-091143
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Parameter Value Assay Conditions
ADP-Glo Assay (Human ACLY)
ICso 2.1 nM
[BI[9][10]
Competitive vs. Citrate
Ki 7.0 nM
(Human ACLY)[8][9][10]
Surface Plasmon Resonance
Kd 2.2 nM

(SPR)[10]

Table 2: Recommended Concentration Range for Cell-Based Assays

Concentration

Assay Cell Line Example Incubation Time
Range
_ , T24, T24T (Bladder
Clonogenic Survival 5-100 uM 10 - 14 days|8]
Cancer)
Inhibition of Viral Human Foreskin
o ) 20 uM 24 - 48 hours[11]
Replication Fibroblasts (HFFs)
Western Blot (ACLY ]
Various 1-20uM 4 - 24 hours[12]
pathway)
Fatty Acid Synthesis Various 1-20uM 24 hours[13]
Histone Acetylation Various 1-20uM 24 hours[5][14]
Cellular Thermal Shift ]
Various 1-50uM 1 - 3 hours[15]

Assay (CETSA)

Experimental Protocols

Preparation of NDI-091143 Stock Solution

NDI-091143 is soluble in DMSO.[8][9]

e Prepare a high-concentration stock solution of NDI-091143 (e.g., 10 mM) in sterile DMSO.

 Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
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e Store the stock solution at -20°C or -80°C.

o For cell culture experiments, dilute the stock solution in the appropriate cell culture medium
to the desired final concentration. Note: The final DMSO concentration in the culture medium
should be kept below 0.1% to avoid solvent-induced cytotoxicity.

Western Blot Analysis of ACLY Pathway

This protocol allows for the assessment of NDI-091143's effect on the expression and
phosphorylation of ACLY and downstream proteins involved in fatty acid synthesis, such as
Acetyl-CoA Carboxylase (ACC) and Fatty Acid Synthase (FASN).

a. Cell Treatment and Lysis
o Seed cells in 6-well plates and allow them to adhere and reach 70-80% confluency.

o Treat the cells with varying concentrations of NDI-091143 (e.g., 1, 5, 10, 20 uM) and a
vehicle control (DMSO) for the desired duration (e.g., 4, 12, or 24 hours).

 After treatment, place the culture dish on ice and wash the cells twice with ice-cold PBS.

e Aspirate the PBS and add 100-200 pL of ice-cold RIPA lysis buffer supplemented with
protease and phosphatase inhibitors.

o Scrape the cells using a cell scraper and transfer the lysate to a pre-chilled microcentrifuge
tube.

 Incubate the lysate on ice for 30 minutes with occasional vortexing.
e Centrifuge the lysate at 12,000 rpm for 20 minutes at 4°C.

o Transfer the supernatant (protein extract) to a new tube and determine the protein
concentration using a BCA or Bradford assay.

b. Immunoblotting

e Mix equal amounts of protein (e.g., 20-30 pg) with 2x Laemmli sample buffer and boil at
95°C for 5 minutes.[16]
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o Load the samples onto an SDS-PAGE gel and perform electrophoresis to separate the
proteins.

» Transfer the separated proteins to a PVDF or nitrocellulose membrane.

e Block the membrane with 5% non-fat dry milk or 5% BSA in TBST (Tris-buffered saline with
0.1% Tween 20) for 1 hour at room temperature.|[3]

¢ Incubate the membrane with primary antibodies against ACLY, p-ACLY (Ser455), ACC,
FASN, and a loading control (e.g., GAPDH or -actin) overnight at 4°C.[3]

¢ \Wash the membrane three times with TBST for 10 minutes each.

 Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour
at room temperature.

e Wash the membrane three times with TBST for 10 minutes each.

 Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

Cellular Thermal Shift Assay (CETSA) for Target

Engagement

CETSA is used to verify the direct binding of NDI-091143 to ACLY within a cellular context,
based on the principle of ligand-induced thermal stabilization of the target protein.[1][2][14][15]

a. Cell Treatment and Heating
e Culture cells to 80-90% confluency in a T75 flask.

e Harvest the cells and resuspend them in complete medium at a density of 10-20 x 10°
cells/mL.

» Divide the cell suspension into two aliquots: one for vehicle (DMSO) treatment and one for
NDI-091143 treatment (e.g., 20 uM).

 Incubate the cells at 37°C for 1-3 hours.[15]
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 Aliquot the cell suspensions into PCR tubes (e.g., 50 uL per tube).

e Heat the PCR tubes to a range of temperatures (e.g., 40°C to 70°C in 2-3°C increments) for
3 minutes in a thermal cycler, followed by cooling to 25°C for 3 minutes.[15]

b. Protein Extraction and Analysis
o Lyse the cells by three freeze-thaw cycles using liquid nitrogen and a 25°C water bath.

o Centrifuge the lysates at 20,000 x g for 20 minutes at 4°C to separate the soluble fraction
from the precipitated proteins.[15]

o Transfer the supernatant to new tubes.

e Analyze the amount of soluble ACLY in each sample by Western blot as described in
Protocol 2. Increased ACLY band intensity in the NDI-091143-treated samples at higher
temperatures compared to the vehicle control indicates target engagement.

De Novo Fatty Acid Synthesis Assay ([*4C]-Acetate
Incorporation)

This assay measures the rate of de novo fatty acid synthesis by quantifying the incorporation of
radiolabeled acetate into cellular lipids.

o Seed cells in 12-well plates and allow them to reach 70-80% confluency.

o Pre-treat the cells with NDI-091143 at desired concentrations (e.g., 1, 5, 10, 20 uM) or
vehicle (DMSO) for 24 hours.

e Add [**C]-acetate (e.g., 1 uCi/mL) to each well and incubate for 2-4 hours at 37°C.
e Wash the cells three times with ice-cold PBS.
e Lyse the cells with 0.1 N NaOH.

o Transfer the lysate to a glass tube and add an equal volume of concentrated HCI to
precipitate the proteins.
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» Extract the lipids by adding 2 volumes of chloroform:methanol (2:1, v/v) and vortexing
vigorously.

» Centrifuge to separate the phases and collect the lower organic phase containing the lipids.
e Wash the organic phase with 0.9% NacCl solution.
o Transfer the final organic phase to a scintillation vial and allow the solvent to evaporate.

o Add scintillation cocktail and measure the radioactivity using a scintillation counter. A
decrease in [**C] counts in NDI-091143-treated cells indicates inhibition of fatty acid
synthesis.

Histone Acetylation Assay (Western Blot)

This protocol assesses the impact of ACLY inhibition on global histone acetylation levels.
a. Histone Extraction
o Treat cells with NDI-091143 as described in Protocol 2a.

e Harvest the cells and wash with ice-cold PBS containing 5 mM sodium butyrate (an HDAC
inhibitor).[11]

e Resuspend the cell pellet in Triton Extraction Buffer (TEB: PBS with 0.5% Triton X-100, 2
mM PMSF, 0.02% NaNs, and 5 mM sodium butyrate) and lyse on ice for 10 minutes.[11]

e Centrifuge at 650 x g for 10 minutes at 4°C to pellet the nuclei.[11]

e Resuspend the nuclear pelletin 0.2 N HCI and extract histones overnight at 4°C with
rotation.[11]

e Centrifuge at 650 x g for 10 minutes at 4°C and transfer the supernatant containing histones
to a new tube.

o Determine the protein concentration using a Bradford assay.

b. Immunoblotting
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o Perform Western blotting as described in Protocol 2b, using antibodies against acetylated
histones (e.g., anti-acetyl-Histone H3, anti-acetyl-Histone H4) and total histones (e.g., anti-
Histone H3) as a loading control.[17][18] A decrease in the ratio of acetylated to total
histones indicates reduced histone acetylation due to ACLY inhibition.

Mandatory Visualizations
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Caption: Signaling pathway of ACLY and the inhibitory action of NDI-091143.
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Caption: Experimental workflow for the Cellular Thermal Shift Assay (CETSA).

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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